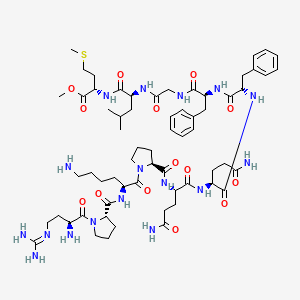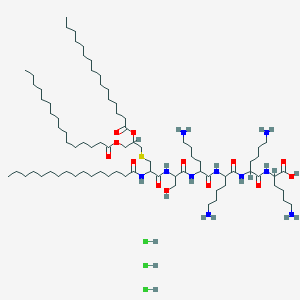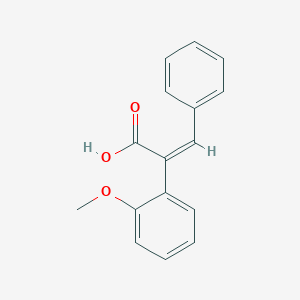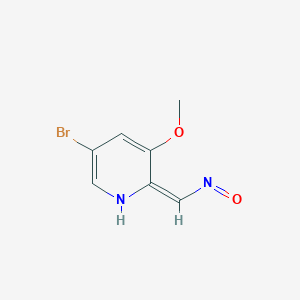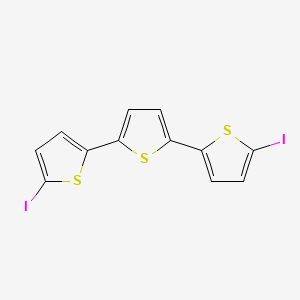![molecular formula C15H13ClN2OS B8260960 5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one](/img/structure/B8260960.png)
5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyltryptamine . This compound is a naturally occurring psychedelic substance found in various plants and animals. It is notable for its powerful psychoactive properties and has been used traditionally in shamanic rituals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyltryptamine can be synthesized through several methods. One common method involves the reaction of tryptamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically takes place in an acidic medium, often using acetic acid as a solvent.
Industrial Production Methods
Industrial production of N,N-Dimethyltryptamine is less common due to its legal status in many countries. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, ensuring higher purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, simpler amines, and substituted tryptamines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyltryptamine has been extensively studied for its effects on the human brain and its potential therapeutic applications. It is used in:
Chemistry: As a model compound for studying indole chemistry.
Biology: To understand its role in the human brain and its interaction with serotonin receptors.
Medicine: Investigated for its potential in treating mental health disorders such as depression and anxiety.
Industry: Limited industrial applications due to its psychoactive properties and legal restrictions.
Wirkmechanismus
N,N-Dimethyltryptamine exerts its effects primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to altered perception, mood, and cognition. The exact molecular pathways involved are still under investigation, but it is known to affect neurotransmitter release and neural activity.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyltryptamine is often compared to other tryptamines such as:
Psilocybin: Found in magic mushrooms, also a potent psychedelic.
Lysergic acid diethylamide (LSD): A synthetic compound with similar psychoactive effects.
Mescaline: Found in peyote cactus, another naturally occurring psychedelic.
What sets N,N-Dimethyltryptamine apart is its rapid onset and short duration of action, making it unique among psychedelics.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)18-13(19)8-17-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJBTFWZVFQFDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(NC(=O)CN=C2S1)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(NC(=O)CN=C2S1)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260889.png)
![(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260891.png)
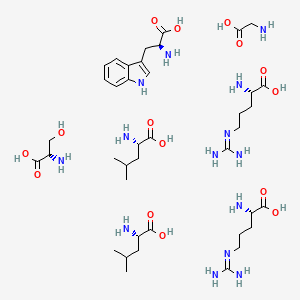
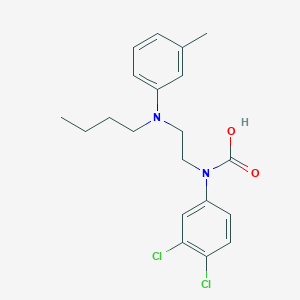
![(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260914.png)
